molecular formula C9H13ClN2 B3387662 2-Butyl-4-chloro-6-methylpyrimidine CAS No. 848499-42-3

2-Butyl-4-chloro-6-methylpyrimidine

Cat. No.: B3387662
CAS No.: 848499-42-3
M. Wt: 184.66 g/mol
InChI Key: ZABXIGOEVXQQTD-UHFFFAOYSA-N
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Description

2-Butyl-4-chloro-6-methylpyrimidine is a heterocyclic aromatic compound with the molecular formula C9H13ClN2 It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyl-4-chloro-6-methylpyrimidine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of 4-chloro-6-methylpyrimidine with butyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Butyl-4-chloro-6-methylpyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols, bases such as potassium carbonate or sodium hydride, and solvents like DMF or ethanol.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Catalysts like palladium or copper, and ligands to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 2-butyl-4-amino-6-methylpyrimidine derivatives, while oxidation reactions can produce corresponding pyrimidine N-oxides .

Scientific Research Applications

2-Butyl-4-chloro-6-methylpyrimidine has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • 2-Butyl-4-chloro-6-ethylpyrimidine
  • 2-Butyl-4-chloro-6-phenylpyrimidine
  • 2-Butyl-4-chloro-6-methoxypyrimidine

Uniqueness

2-Butyl-4-chloro-6-methylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butyl group at position 2 and the methyl group at position 6, along with the chlorine atom at position 4, allows for unique interactions with biological targets and distinct reactivity in chemical reactions .

Properties

IUPAC Name

2-butyl-4-chloro-6-methylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2/c1-3-4-5-9-11-7(2)6-8(10)12-9/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZABXIGOEVXQQTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC(=CC(=N1)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

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Synthesis routes and methods II

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The pyrimidinone from Example 3 2-n-butyl-6-methylpyrimidin-4(3H)-one is converted to the title compound upon treatment with phosphoryl chloride as described by Gabriel amd Colman (Ber. 1899, 32, 2921) and by Marshall and Walker (J. Chem. Soc., 1951, 1004).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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